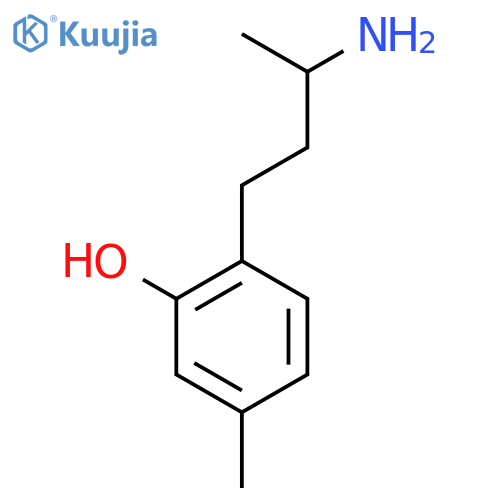Cas no 1824235-30-4 (2-(3-Aminobutyl)-5-methylphenol)

1824235-30-4 structure
商品名:2-(3-Aminobutyl)-5-methylphenol
2-(3-Aminobutyl)-5-methylphenol 化学的及び物理的性質
名前と識別子
-
- 1824235-30-4
- EN300-1840837
- 2-(3-aminobutyl)-5-methylphenol
- 2-(3-Aminobutyl)-5-methylphenol
-
- インチ: 1S/C11H17NO/c1-8-3-5-10(11(13)7-8)6-4-9(2)12/h3,5,7,9,13H,4,6,12H2,1-2H3
- InChIKey: FIUMJSKSCKACRP-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C)C=CC=1CCC(C)N
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(3-Aminobutyl)-5-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840837-1.0g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1840837-0.1g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 0.1g |
$703.0 | 2023-09-19 | ||
| Enamine | EN300-1840837-5.0g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1840837-10.0g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1840837-0.5g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 0.5g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1840837-1g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 1g |
$800.0 | 2023-09-19 | ||
| Enamine | EN300-1840837-5g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 5g |
$2318.0 | 2023-09-19 | ||
| Enamine | EN300-1840837-2.5g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 2.5g |
$1568.0 | 2023-09-19 | ||
| Enamine | EN300-1840837-0.25g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 0.25g |
$735.0 | 2023-09-19 | ||
| Enamine | EN300-1840837-10g |
2-(3-aminobutyl)-5-methylphenol |
1824235-30-4 | 10g |
$3438.0 | 2023-09-19 |
2-(3-Aminobutyl)-5-methylphenol 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
1824235-30-4 (2-(3-Aminobutyl)-5-methylphenol) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
